3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone

Description

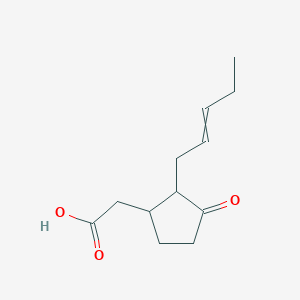

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone, commonly known as jasmonic acid (JA), is a cyclopentanone derivative with the molecular formula $ \text{C}{12}\text{H}{18}\text{O}_{3} $ and CAS number 221682-41-3 . It features a cyclopentanone core substituted with a 2-pentenyl side chain (unsaturated five-carbon group) and a carboxymethyl moiety. JA is a key plant hormone involved in stress responses, defense mechanisms, and developmental processes . Its structure-activity relationship (SAR) is defined by the cyclopentanone ring, the conjugated double bond in the 2-pentenyl chain, and the carboxylic acid group, which collectively influence its biological activity .

Properties

IUPAC Name |

2-(3-oxo-2-pent-2-enylcyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859994 | |

| Record name | [3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Materials : Cyclopentanone, 2-pentenal, and malonic acid derivatives.

-

Catalyst : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) facilitate imine formation and subsequent cyclization.

-

Key Step : A tandem Knoevenagel-Michael addition forms the cyclopentanone core while introducing substituents.

Example Protocol :

-

Cyclopentanone (1.0 equiv), 2-pentenal (1.2 equiv), and methyl malonate (1.5 equiv) are refluxed in ethanol with piperidine as a base.

-

The reaction proceeds via enolate formation, followed by conjugate addition to the α,β-unsaturated aldehyde.

-

Acidic workup yields the carboxymethyl group via ester hydrolysis.

Yield : 60–75% (theoretical), depending on steric hindrance and reaction time.

Michael Addition-Based Strategies

Michael additions are pivotal for forming carbon-carbon bonds in cyclic ketones. This method is particularly useful for introducing the 2-pentenyl side chain.

Reaction Design

-

Substrate : Cyclopentanone-2-carboxylic acid methyl ester (prepared via Dieckmann condensation; see Section 3).

-

Michael Donor : A pentenyl Grignard reagent (e.g., 2-pentenylmagnesium bromide).

-

Conditions :

Workflow :

-

The ester undergoes deprotonation at the α-position using LDA (lithium diisopropylamide).

-

The pentenyl Grignard reagent adds to the α,β-unsaturated ester intermediate.

-

Hydrolysis of the methyl ester with aqueous HCl yields the carboxymethyl group.

Yield : 50–65%, with challenges in controlling stereochemistry at the pentenyl substituent.

Dieckmann Condensation and Subsequent Functionalization

Dieckmann cyclization is a classical method for synthesizing cyclic ketones from diesters. A patent (CN103333070B) details the preparation of cyclopentanone-2-carboxylic acid methyl ester, a potential intermediate for the target compound.

Step 1: Dieckmann Cyclization of Dimethyl Adipate

Reagents :

Procedure :

-

Dimethyl adipate and sodium methoxide are refluxed in DMF at 90–110°C for 8–10 hours.

-

The reaction proceeds via intramolecular ester condensation, forming cyclopentanone-2-carboxylic acid methyl ester.

Step 2: Introduction of the 2-Pentenyl Group

-

Alkylation : The cyclopentanone ester is treated with 2-pentenyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using HCl, yielding this compound.

Challenges : Competitive elimination reactions may reduce yield during alkylation.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-Component Coupling | Single-step synthesis; atom-economic | Limited stereocontrol; moderate yields | 60–75% |

| Michael Addition | Precise side-chain introduction | Requires low temperatures; multi-step | 50–65% |

| Dieckmann Condensation | High yield; scalable for industrial use | Requires functionalization post-cyclization | 70–99% |

Purification and Characterization

-

Distillation : Effective for isolating cyclopentanone derivatives (e.g., boiling point ~210°C at reduced pressure).

-

Crystallization : Carboxymethyl derivatives are often purified via recrystallization from ethanol/water mixtures.

-

Chromatography : Silica gel chromatography resolves stereoisomers, critical for biological activity.

Spectroscopic Data :

-

¹H NMR : δ 1.2–1.6 (m, pentenyl CH₂), δ 2.5–3.1 (cyclopentanone CH₂), δ 12.1 (carboxylic acid COOH).

Environmental and Industrial Considerations

The patent method (CN103333070B) emphasizes solvent recovery (DMF and toluene) and waste treatment, aligning with green chemistry principles . Industrial scale-up favors Dieckmann condensation due to its high yield and minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions where the carboxymethyl or 2-pentenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various cyclopentanone derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dihydrojasmonic Acid

Structure : Dihydrojasmonic acid (CAS 3572-64-3) replaces the 2-pentenyl group in JA with a saturated pentyl chain, resulting in $ \text{C}{12}\text{H}{20}\text{O}_{3} $ .

Key Differences :

- Saturation : The absence of the double bond in the side chain reduces reactivity and alters lipid solubility.

- Bioactivity : Dihydrojasmonic acid exhibits weaker plant defense signaling activity compared to JA, highlighting the importance of the unsaturated side chain in receptor binding .

- Stability : The saturated structure enhances metabolic stability but diminishes biological potency .

Methyl Jasmonate

Structure : Methyl jasmonate (MeJA; CAS 1211-29-6) is the methyl ester of JA, with a methoxy group replacing the carboxylic acid .

Key Differences :

- Volatility : The ester form increases volatility, making MeJA a airborne signaling molecule in plants .

- Bioavailability : Esterification enhances membrane permeability, facilitating systemic transport in plants .

- Applications : MeJA is widely used in agriculture to induce defense responses, whereas JA’s carboxylic acid group limits its mobility .

Isojasmone

Structure: Isojasmone (CAS 11050-62-7) features a cyclopentenone ring (unsaturated five-membered ketone) with a methyl group and 2-pentenyl substituent . Key Differences:

Examples :

- (3d): (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone .

- (3e): (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone .

Key Differences :

- Substituents : The addition of dimethoxybenzylidene and acryloyl groups enhances antioxidant and enzyme inhibitory activities compared to JA .

- Bioactivity : These analogs exhibit stronger angiotensin-converting enzyme (ACE) inhibition (3d) and tyrosinase inhibition (3e) due to electron-donating methoxy groups .

- Toxicity: Unlike natural JA, synthetic analogs may require cytotoxicity profiling, though studies on normal human cells show low toxicity .

Structural and Functional Analysis: Data Table

Critical Insights from Comparative Studies

Ring Size and Conjugation: Cyclopentanones (e.g., JA) are less reactive than cyclopentenones (e.g., isojasmone) due to the absence of α,β-unsaturated ketones, reducing mutagenic risks . Cyclohexanone derivatives exhibit distinct metabolic pathways, often with higher hepatotoxicity compared to cyclopentanones .

Functional Groups :

- Carboxylic acids (JA) enhance water solubility and receptor binding in plants, while esters (MeJA) improve volatility .

- Methoxy groups in synthetic analogs increase antioxidant capacity by stabilizing free radicals .

Side Chain Modifications :

Biological Activity

Overview

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone is a compound of interest due to its potential biological activities, particularly in plant stress responses and possible therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C12H18O3

- CAS Number : 557758

- Molecular Weight : 210.27 g/mol

This compound features a cyclopentanone core with a carboxymethyl group and a pentenyl side chain, which may contribute to its biological properties.

1. Plant Stress Response

Research indicates that this compound plays a significant role in plant defense mechanisms against biotic stresses such as herbivore attacks and pathogen infections. It is involved in the biosynthesis of jasmonic acid (JA), a crucial signaling molecule in plants that mediates stress responses.

- Mechanism : The compound aids in the production of jasmonates, which are vital for plant defense. This process enhances the plant's ability to respond to environmental stressors effectively .

2. Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Case Study : In vitro tests demonstrated significant inhibitory effects on bacterial strains, suggesting potential applications in agricultural practices as a natural pesticide .

3. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential for reducing oxidative stress in biological systems.

- Research Findings : It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is crucial for maintaining cellular health and preventing various diseases.

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Plant Stress Response | Enhances defense against herbivores and pathogens | , |

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Antioxidant | Scavenges free radicals |

The biological activities of this compound can be attributed to several mechanisms:

- Jasmonic Acid Pathway : The compound is involved in the biosynthesis of JA, which regulates gene expression related to stress responses.

- Cell Membrane Disruption : Its antimicrobial action is facilitated by altering the permeability of microbial membranes.

- Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons, neutralizing free radicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone?

- Methodological Answer: The compound can be synthesized via ketonic decarboxylation of α-keto carboxylic acids, where two moles of acid yield one mole of ketone with CO₂ and H₂O as byproducts . Enantioselective strategies, such as chiral catalyst-mediated cyclization (e.g., Wender’s approach for cyclopentanone derivatives), are also applicable. For example, asymmetric allylic alkylation or Pd-catalyzed reactions can introduce stereochemistry . Modifications of dihydrojasmonic acid (a structural analog) via carboxylation or alkylation may also serve as a pathway .

Q. How is the structural characterization of this compound performed?

- Methodological Answer: X-ray crystallography is critical for resolving stereochemistry and confirming the cyclopentanone backbone. Data collection at 2° intervals with programs like XDS and refinement via SHELXL ensure accuracy . Complementary techniques include NMR (¹H/¹³C) for functional group analysis, FT-IR for carbonyl identification, and GC-MS for purity assessment (e.g., ≥95% purity as noted for related jasmonates) .

Q. What is the biological relevance of this compound in plant systems?

- Methodological Answer: As a derivative of dihydrojasmonic acid , it functions as a plant stress hormone. Researchers study its role in pathogen/herbivore responses using Arabidopsis or tobacco bioassays. Quantify gene expression (e.g., LOX, AOS) via qPCR or measure jasmonate-responsive markers like proteinase inhibitors .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer: Use chiral HPLC or capillary electrophoresis to separate enantiomers. Enantioselective catalysis (e.g., Evans’ oxazaborolidines) or enzymatic resolution (lipases) may enhance stereocontrol. For example, Wender’s Pd-catalyzed cycloadditions achieve >90% enantiomeric excess in similar systems . Validate purity via optical rotation or circular dichroism (CD) spectroscopy.

Q. What challenges arise in quantifying this compound in plant tissues, and how are they resolved?

- Methodological Answer: Matrix interference from plant metabolites complicates analysis. Use LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) for specificity. Derivatization (e.g., methyl ester formation) improves volatility for GC-MS. Internal standards like deuterated jasmonic acid correct for recovery losses .

Q. How to address contradictions in bioactivity data across studies?

- Methodological Answer: Discrepancies may stem from isomer purity or assay conditions. Standardize protocols using OECD guidelines for plant hormone assays. Compare activity of synthetic vs. natural isolates (e.g., (±)- vs. (R)-enantiomers). Employ genetic mutants (e.g., coi1 Arabidopsis) to verify receptor-specific effects .

Q. What strategies resolve low yields in ketonic decarboxylation reactions?

- Methodological Answer: Optimize reaction temperature (150–250°C) and catalyst (e.g., MgO or ZnO). Add weak bases (e.g., K₂CO₃) to neutralize acidic byproducts and shift equilibrium. Microwave-assisted synthesis reduces reaction time and improves yield .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound?

- Methodological Answer: Variations arise from polymorphism or residual solvents. Recrystallize from ethyl acetate/hexane mixtures and characterize via DSC (differential scanning calorimetry). Cross-validate with single-crystal XRD to confirm crystalline phase .

Q. How to reconcile conflicting bioactivity results in different plant species?

- Methodological Answer: Species-specific receptor affinities or metabolic pathways may explain differences. Perform dose-response curves across models (e.g., tomato, rice) and use transcriptomics to identify conserved vs. unique gene networks. Validate with exogenous application and mutant rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.